3-(4-Methoxyphenyl)-2-cyclohexen-1-one
Description
Structure
3D Structure
Properties
CAS No. |
17159-98-7 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14O2/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h5-9H,2-4H2,1H3 |
InChI Key |
LZLAMHMLEQQGAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)CCC2 |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of 3 4 Methoxyphenyl 2 Cyclohexen 1 One
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. numberanalytics.comicj-e.org For 3-(4-methoxyphenyl)-2-cyclohexen-1-one, several logical disconnection strategies can be envisioned.
Disconnection of the Aryl-Vinyl C-C Bond: A primary disconnection can be made at the bond between the C3 of the cyclohexenone ring and the 4-methoxyphenyl (B3050149) group (Strategy A, Figure 1). This approach suggests a carbon-carbon bond formation reaction, such as a palladium-catalyzed cross-coupling reaction. The synthons generated are a cyclohexenone moiety with a leaving group or an organometallic species at the C3 position, and a corresponding 4-methoxyphenyl organometallic reagent or halide.
Disconnection via Condensation Reaction: An alternative strategy involves disconnecting the C2-C3 double bond, characteristic of an aldol-type condensation product (Strategy B, Figure 1). This disconnection, combined with a subsequent C-C bond cleavage, leads back to a 1,3-dicarbonyl compound, specifically 1,3-cyclohexanedione (B196179), and an aromatic aldehyde, 4-methoxybenzaldehyde. This pathway points towards a Knoevenagel or a related condensation reaction.
Disconnection via Robinson Annulation: A more comprehensive ring-forming disconnection is based on the Robinson annulation, a powerful method for creating six-membered rings. wikipedia.orgmasterorganicchemistry.com This strategy involves a tandem Michael addition and intramolecular aldol (B89426) condensation. libretexts.org Retrosynthetically, this breaks the ring down into an α,β-unsaturated ketone (a Michael acceptor) and a ketone enolate (a Michael donor). For the target molecule, this would lead back to a 1,5-diketone intermediate, which can be further disconnected into simpler precursors.

Multi-Step Synthetic Pathways: Detailed Mechanistic Investigations
Based on the retrosynthetic analysis, several multi-step pathways can be designed to synthesize the target molecule.
Condensation reactions provide a direct and atom-economical route to this compound. A prominent method is the Knoevenagel condensation between 1,3-cyclohexanedione and 4-methoxybenzaldehyde.
The reaction is typically catalyzed by a base, such as an amine (e.g., piperidine (B6355638) or ethylenediamine (B42938) diacetate), or an acid. The mechanism involves the base-catalyzed formation of an enolate from 1,3-cyclohexanedione, which then acts as a nucleophile, attacking the carbonyl carbon of 4-methoxybenzaldehyde. The resulting aldol-type adduct readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable conjugated system of the final product. The removal of water, often by azeotropic distillation, drives the reaction to completion.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. msu.edu The Heck reaction offers a direct method for the arylation of alkenes and can be applied to the synthesis of 3-aryl-2-cyclohexen-1-ones. researchgate.net
In this approach, 2-cyclohexen-1-one (B156087) is coupled with an aryl halide, such as 4-iodoanisole (B42571) or 4-bromoanisole, in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base. The choice of base is critical to prevent the formation of saturated ketone byproducts. researchgate.net The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by insertion of the cyclohexenone double bond into the aryl-palladium bond. A subsequent β-hydride elimination regenerates the double bond in the desired position and releases the product, completing the cycle.
Another powerful method is the Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide. nih.gov For this synthesis, the reaction would involve coupling 3-halo-2-cyclohexen-1-one (or its enol triflate equivalent) with 4-methoxyphenylboronic acid. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. This method is known for its mild reaction conditions and tolerance of a wide range of functional groups.
The Robinson annulation is a classic and highly effective ring-forming reaction that proceeds in two distinct stages: a Michael addition followed by an intramolecular aldol condensation. jk-sci.comntu.edu.sg
To synthesize this compound via this route, an appropriate 1,5-dicarbonyl precursor must be formed. This can be achieved through the Michael addition of a ketone enolate (e.g., from acetone) to a chalcone (B49325) derivative, specifically (E)-1-(4-methoxyphenyl)-3-buten-2-one. The resulting 1,5-diketone is then subjected to base-catalyzed intramolecular aldol condensation. Deprotonation at an α-carbon initiates a nucleophilic attack on the other carbonyl group, forming a six-membered ring. Subsequent dehydration of the resulting β-hydroxy ketone yields the final α,β-unsaturated cyclohexenone product. masterorganicchemistry.comlibretexts.org
Optimization of Reaction Conditions and Catalyst Selection
The efficiency of the synthetic pathways described is highly dependent on the reaction conditions. Optimization is crucial for maximizing yield, minimizing side products, and ensuring reproducibility.
For palladium-catalyzed cross-coupling reactions like the Heck and Suzuki couplings, key parameters to optimize include the choice of palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄), the ligand, the base (e.g., K₂CO₃, K₃PO₄, KF), and the solvent. Ligands play a critical role in stabilizing the palladium catalyst and influencing its reactivity and selectivity.
In condensation reactions, the choice and concentration of the catalyst (acidic or basic) are paramount. The reaction temperature is also a critical factor, as it influences the rate of both the condensation and the subsequent dehydration step. The efficient removal of water is often necessary to shift the equilibrium towards the product.
The selection of a solvent can profoundly impact reaction outcomes by influencing reactant solubility, catalyst stability, and reaction rates.
In Heck reactions for the synthesis of 3-arylcycloalk-2-en-1-ones, polar aprotic solvents like DMF have been found to be effective. researchgate.net The solvent can affect the stability of the catalytic species and the rate of the key steps in the catalytic cycle.
For Suzuki couplings, solvent systems often consist of a mixture of an organic solvent (like THF, dioxane, or toluene) and an aqueous solution of the base. This two-phase system facilitates the interaction of both the organic-soluble starting materials and the water-soluble inorganic base. A procedure for a related Suzuki coupling uses a suspension of silver(I) oxide in aqueous THF, which allows the reaction to proceed rapidly at room temperature. orgsyn.org
Temperature is a critical variable that must be carefully controlled. While higher temperatures generally increase reaction rates, they can also promote undesirable side reactions or catalyst decomposition. For instance, in condensation reactions, heating to reflux is often employed to facilitate dehydration. In cross-coupling reactions, the optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the integrity of the catalyst.
Data Tables
| Methodology | Key Reactants | Typical Catalyst/Reagent | Advantages | Challenges |
|---|---|---|---|---|
| Knoevenagel Condensation | 1,3-Cyclohexanedione, 4-Methoxybenzaldehyde | Piperidine, EDDA | Atom economical, direct route | Requires dehydration step |
| Heck Reaction | 2-Cyclohexen-1-one, 4-Bromoanisole | Pd(OAc)₂, Base (KF) | Good functional group tolerance | Potential for side products (e.g., saturated ketone) researchgate.net |
| Suzuki Coupling | 3-Halo-2-cyclohexen-1-one, 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Base (K₂CO₃) | Mild conditions, high yields | Requires synthesis of functionalized cyclohexenone |
| Robinson Annulation | Ketone enolate, α,β-Unsaturated ketone | Base (NaOH, KOH) | Powerful ring-forming reaction | Multi-step process, potential for complex mixtures |
| Parameter | Condition | Effect on Outcome |
|---|---|---|
| Catalyst | Pd(OAc)₂ | Effective for C-C bond formation |
| Base | KF | Promotes formation of desired α,β-unsaturated product |
| Tertiary Amine | Can lead to formation of saturated ketone (reductive Heck product) | |
| Solvent | DMF | Facilitates the reaction, good solubility for reactants |
| Temperature | Elevated (e.g., 80-120 °C) | Necessary to drive the reaction, but must be optimized |
Ligand and Additive Screening
The synthesis of 3-aryl-2-cyclohexenones, including the target compound, often proceeds via a Michael addition followed by an intramolecular aldol condensation, a sequence known as the Robinson annulation. The efficiency and stereoselectivity of these reactions are highly dependent on the catalysts, ligands, and additives employed. While specific data for the direct synthesis of this compound is limited in publicly accessible literature, valuable insights can be drawn from studies on analogous reactions, such as the Michael addition of cyclohexanone (B45756) to nitroolefins or the palladium-catalyzed synthesis of related 3-aryl-cyclohexenones.
Organocatalysis has emerged as a powerful tool for these transformations. The screening of various organocatalysts, often bifunctional, has demonstrated a significant impact on reaction outcomes. For instance, in the Michael addition of cyclohexanone to trans-β-nitrostyrene, a reaction analogous to the first step in the synthesis of a 3-aryl-cyclohexenone precursor, different pyrrolidine-camphor based organocatalysts have been evaluated.
| Catalyst | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Pyrrolidine-camphor Catalyst 1 | 72 | 85 | 94:6 | 85 |
| Pyrrolidine-camphor Catalyst 2 (sulfide linker) | 72 | 80 | 94:6 | 85 |
| Pyrrolidine-camphor Catalyst 6 | 14 | 92 | 97:3 | 90 |
This data is based on the Michael addition of cyclohexanone to trans-β-nitrostyrene, an analogous reaction, as detailed in studies on bifunctional organocatalysts. researchgate.net
The data clearly indicates that the structure of the organocatalyst plays a crucial role in the reaction kinetics and stereoselectivity. Catalyst 6, for example, provided a significantly faster reaction with higher yield and stereoselectivity compared to catalysts 1 and 2. researchgate.net
In the context of palladium-catalyzed synthesis of 3-aryl-cyclohexenones, the choice of ligand is critical for the efficiency of the catalytic cycle. While a detailed screening for the synthesis of this compound is not available, studies on related palladium-catalyzed reactions highlight the importance of ligand selection. Strong σ-donating ligands, such as trialkylphosphines, are known to accelerate the oxidative addition step, which is often rate-determining. The steric bulk of the ligand, often quantified by the Tolman cone angle, also influences the reductive elimination step.
Additives can also play a significant role. In organocatalyzed Michael additions, the presence of water or acidic additives can influence both the yield and enantioselectivity. For instance, the addition of a phenol (B47542) derivative as an additive has been shown to be beneficial in the thiourea-catalyzed Michael addition of acetophenone (B1666503) to nitrostyrene.
| Catalyst | Additive | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| (R,R)-DPEN-thiourea | None | 88 | 9:1 | 76 |
| (R,R)-DPEN-thiourea | Phenol | 92 | 9:1 | 85 |
| (R,R)-DPEN-thiourea | 2,4-Dinitrophenol | 95 | >99:1 | 92 |
This data is derived from studies on the asymmetric Michael addition of acetophenone to nitrostyrene, a reaction that provides a precursor for 3-aryl-cyclohexenones. mdpi.com
Sustainable Chemistry Principles in the Synthesis of this compound
The integration of sustainable chemistry principles into synthetic methodologies is a critical aspect of modern chemical research. The goal is to develop processes that are not only efficient but also environmentally benign. Key metrics are used to evaluate the "greenness" of a chemical reaction, including atom economy, E-factor (Environmental Factor), and Process Mass Intensity (PMI).
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. An ideal reaction has an atom economy of 100%.
E-Factor: Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates a more environmentally friendly process.
Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials used (reactants, solvents, reagents, process water) to the mass of the final product. A lower PMI signifies a more sustainable process.
One of the key strategies for enhancing the sustainability of the synthesis of this compound is the use of alternative energy sources, such as microwave irradiation. Microwave-assisted organic synthesis (MAOS) often leads to significant reductions in reaction times, increased yields, and can frequently be performed under solvent-free conditions, all of which contribute to a greener process. ijesi.orgijnrd.orgresearchgate.net
A hypothetical comparison between a conventional and a microwave-assisted synthesis of a 3-aryl-2-cyclohexenone illustrates the potential benefits:
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | 24 hours | 15 minutes |
| Yield | 75% | 90% |
| Solvent | Toluene (10 mL) | Solvent-free |
| Atom Economy | ~85% (reaction dependent) | |
| Calculated E-Factor | ~15 | ~1.5 |
| Calculated PMI | ~16 | ~2.5 |
This is a hypothetical data table illustrating the potential improvements of microwave-assisted synthesis based on general findings in green chemistry literature.
The use of green solvents, such as water or ionic liquids, is another important principle of sustainable chemistry. While organic solvents are often necessary for solubility and reactivity, their environmental impact can be significant. Research into performing reactions like the Robinson annulation in more benign solvent systems is an active area of investigation. jk-sci.com Furthermore, the use of catalytic rather than stoichiometric amounts of reagents is a cornerstone of green chemistry, as it reduces waste and often leads to milder reaction conditions. The development of highly active and recyclable catalysts is therefore a key focus in the sustainable synthesis of this compound and related compounds.
Chemical Reactivity and Transformation Pathways of 3 4 Methoxyphenyl 2 Cyclohexen 1 One
Reactivity of the α,β-Unsaturated Carbonyl System
The enone portion of the molecule presents multiple reactive sites, primarily the carbonyl carbon, the α-carbon, and the β-carbon. The conjugation of the carbon-carbon double bond with the carbonyl group creates a polarized system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.
Nucleophilic Conjugate Addition Reactions
Nucleophilic conjugate addition, also known as 1,4-addition or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.orgwikipedia.orgchemeurope.commasterorganicchemistry.comorganic-chemistry.org In this process, a nucleophile adds to the β-carbon of the cyclohexenone ring. This reaction is favored with soft nucleophiles. The mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. wikipedia.orgmakingmolecules.comlibretexts.org Subsequent protonation of the enolate, typically during aqueous workup, yields the corresponding saturated ketone. wikipedia.org
A variety of nucleophiles can participate in conjugate addition reactions with 3-(4-methoxyphenyl)-2-cyclohexen-1-one. These include organocuprates (Gilman reagents), enamines (Stork enamine reaction), and stabilized carbanions derived from compounds with active methylene groups like malonates and nitroalkanes. chemeurope.comorganic-chemistry.org Organocuprates, in particular, are highly effective for the 1,4-addition of alkyl and aryl groups to enones, in contrast to Grignard and organolithium reagents which tend to favor 1,2-addition to the carbonyl carbon. masterorganicchemistry.comrsc.orgucalgary.calibretexts.orgchemistrysteps.com
Table 1: Examples of Nucleophilic Conjugate Addition Reactions
| Nucleophile (Reagent) | Product Type |
|---|---|
| R₂CuLi (Gilman Reagent) | 3-Alkyl/Aryl-3-(4-methoxyphenyl)cyclohexan-1-one |
| Enolates (Michael Donors) | Adducts from Michael Reaction |
| Amines (e.g., R₂NH) | 3-Amino-3-(4-methoxyphenyl)cyclohexan-1-one |
| Thiols (e.g., RSH) | 3-Thioether-3-(4-methoxyphenyl)cyclohexan-1-one |
Electrophilic Additions and Cycloaddition Reactions
While less common than nucleophilic addition due to the electron-withdrawing nature of the carbonyl group, the double bond of the enone can undergo electrophilic addition. However, a more significant class of reactions for this system is cycloaddition, particularly the Diels-Alder reaction. In this [4+2] cycloaddition, the enone can act as a dienophile, reacting with a conjugated diene to form a bicyclic adduct. wikipedia.orgorganic-chemistry.org The reactivity of cyclohexenones as dienophiles in Diels-Alder reactions is well-documented, although they are generally less reactive than acyclic or more strained cyclic enones. nih.govacs.org The reaction typically requires thermal conditions, and Lewis acid catalysis can be employed to enhance the reactivity and stereoselectivity of the cycloaddition. nih.gov
Table 2: Diels-Alder Reaction with this compound as Dienophile
| Diene | Reaction Conditions | Product |
|---|---|---|
| Butadiene | Thermal | Substituted octahydronaphthalen-one |
| Cyclopentadiene | Thermal or Lewis Acid Catalysis | Tricyclic adduct |
Reduction Reactions of the Enone Moiety
The enone system in this compound offers two sites for reduction: the carbon-carbon double bond and the carbonyl group. The choice of reducing agent and reaction conditions determines the outcome.
Selective C=C Double Bond Reduction: Catalytic hydrogenation is a common method for the selective reduction of the alkene moiety in α,β-unsaturated ketones to yield the corresponding saturated ketone, 3-(4-methoxyphenyl)cyclohexan-1-one. umn.edupnnl.govgoogle.comgoogle.com Catalysts such as palladium on carbon (Pd/C) are often effective for this transformation. umn.edupnnl.gov Other methods for 1,4-reduction include the use of certain metal hydrides or transfer hydrogenation conditions. organic-chemistry.org
Selective C=O Carbonyl Reduction: The selective reduction of the carbonyl group to an allylic alcohol, 3-(4-methoxyphenyl)cyclohex-2-en-1-ol, without affecting the double bond can be achieved using specific reagents. The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is a classic example of a chemoselective 1,2-reduction of enones. wikipedia.orgorganic-chemistry.orglibretexts.orgstackexchange.com
Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), or a two-step process involving initial reduction of the double bond followed by reduction of the ketone, can lead to the complete reduction of the enone to the saturated alcohol, 3-(4-methoxyphenyl)cyclohexan-1-ol. stackexchange.com
Table 3: Reduction Products of this compound
| Reagent/Condition | Product | Type of Reduction |
|---|---|---|
| H₂, Pd/C | 3-(4-Methoxyphenyl)cyclohexan-1-one | 1,4-Reduction (C=C) |
| NaBH₄, CeCl₃ (Luche Reduction) | 3-(4-Methoxyphenyl)cyclohex-2-en-1-ol | 1,2-Reduction (C=O) |
Transformations Involving the 4-Methoxyphenyl (B3050149) Substituent
The 4-methoxyphenyl group provides additional avenues for chemical modification, either at the methoxy (B1213986) group itself or on the aromatic ring.
Modifications of the Methoxy Group
The methoxy group (-OCH₃) is an ether linkage and its most common transformation is cleavage to yield the corresponding phenol (B47542), 3-(4-hydroxyphenyl)-2-cyclohexen-1-one. This demethylation is a crucial step in the synthesis of various biologically active compounds. rsc.org Aryl methyl ethers are known for their stability, often requiring harsh conditions for cleavage. rsc.org
Common reagents for ether cleavage include strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI), and Lewis acids such as boron tribromide (BBr₃). researchgate.netresearchgate.netorganic-chemistry.orgtandfonline.comlibretexts.org Boron tribromide is particularly effective and can often be used under milder conditions compared to strong protic acids. researchgate.net More recently, greener methods utilizing mineral acids in high-temperature water have been developed. kuleuven.be Oxidative O-demethylation has also been reported as a metabolic pathway for some anisole-containing compounds. wikipedia.org
Table 4: Reagents for Demethylation of the Methoxy Group
| Reagent | Conditions | Product |
|---|---|---|
| Boron Tribromide (BBr₃) | Typically in an inert solvent (e.g., CH₂Cl₂) at low temperature | 3-(4-Hydroxyphenyl)-2-cyclohexen-1-one |
| Hydrobromic Acid (HBr) | Aqueous, often with heating | 3-(4-Hydroxyphenyl)-2-cyclohexen-1-one |
Electrophilic Aromatic Substitution on the Phenyl Ring
The methoxy group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (EAS) reactions. quora.commsu.edulibretexts.orgwikipedia.org This is due to the ability of the oxygen atom to donate a lone pair of electrons into the aromatic ring through resonance, which stabilizes the carbocation intermediate formed during the substitution process. wikipedia.org In this compound, the para position relative to the methoxy group is occupied by the cyclohexenone substituent. Therefore, electrophilic substitution will primarily occur at the positions ortho to the methoxy group (positions 3' and 5' of the phenyl ring).
Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions.
Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring can be achieved using the elemental halogen in the presence of a Lewis acid catalyst such as FeBr₃ or AlCl₃. libretexts.orgyoutube.comscience-revision.co.uklibretexts.orgmasterorganicchemistry.com Due to the activating nature of the methoxy group, these reactions can often proceed under milder conditions than those required for benzene itself.
Nitration: Nitration can be accomplished using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. This would introduce a nitro group at the ortho position to the methoxy substituent.
Table 5: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Expected Major Product(s) |
|---|---|---|
| Bromination | Br₂, FeBr₃ | 3-(3-Bromo-4-methoxyphenyl)-2-cyclohexen-1-one |
| Chlorination | Cl₂, AlCl₃ | 3-(3-Chloro-4-methoxyphenyl)-2-cyclohexen-1-one |
Derivatization Strategies for this compound
The versatile reactivity of this compound allows for its derivatization into a range of more complex molecular architectures. These strategies can be broadly categorized into the formation of novel heterocyclic scaffolds and the functionalization of the existing cyclohexenone ring.
Formation of Novel Heterocyclic Scaffolds
The α,β-unsaturated ketone functionality within this compound serves as a key synthon for the construction of various heterocyclic systems through cyclocondensation reactions. These reactions typically involve the reaction of the enone with binucleophilic reagents, leading to the formation of new ring systems fused to or incorporating the cyclohexenone framework.
One prominent example is the synthesis of pyrazoline derivatives . The reaction of α,β-unsaturated ketones with hydrazine and its derivatives is a well-established method for the preparation of pyrazolines. Specifically, the reaction of a chalcone (B49325) (a type of α,β-unsaturated ketone) with hydrazine hydrate in the presence of an acid catalyst, such as formic acid, leads to the formation of the corresponding pyrazoline. This transformation proceeds through a cyclization reaction.
Similarly, the cyclohexenone ring can be utilized to construct pyrimidine derivatives . The synthesis of pyrimidines often involves the condensation of a three-carbon fragment with a reagent containing an N-C-N unit, such as guanidine or thiourea. For instance, the cyclization of chalcones with guanidine hydrochloride in the presence of a base like sodium hydroxide in ethanol under reflux conditions yields pyrimidine derivatives.
| Reactant | Reagent | Heterocyclic Product | Reaction Conditions |
| α,β-Unsaturated Ketone | Hydrazine Hydrate | Pyrazoline | Acid catalyst (e.g., formic acid), reflux |
| Chalcone | Guanidine Hydrochloride | Pyrimidine | NaOH, Ethanol, Reflux |
Functionalization of the Cyclohexenone Ring
The cyclohexenone ring of this compound offers multiple sites for functionalization, primarily through conjugate addition reactions, also known as Michael additions. In this type of reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system, driven by the electrophilicity of this position due to conjugation with the carbonyl group.
A variety of nucleophiles can be employed in the Michael addition to enones. These include stabilized carbanions, such as those derived from malonates and nitroalkanes, as well as organometallic reagents. The reaction is a powerful tool for carbon-carbon bond formation and allows for the introduction of a wide range of substituents at the β-position of the cyclohexenone ring.
| Nucleophile (Michael Donor) | Product Type |
| Enolates (from ketones, esters, etc.) | 1,5-Dicarbonyl compounds |
| Organocuprates (Gilman reagents) | β-Alkylated/Arylated ketones |
| Thiols | β-Thioether ketones |
| Amines | β-Amino ketones |
| Nitromethane | γ-Nitro ketones |
Stereoselective and Enantioselective Transformations
Controlling the stereochemistry of reactions involving this compound is a crucial aspect of its synthetic utility, enabling the preparation of chiral molecules with specific three-dimensional arrangements. Both stereoselective and enantioselective transformations have been developed for α,β-unsaturated ketones.
Stereoselective transformations aim to control the relative stereochemistry of newly formed stereocenters. For instance, in a Michael addition reaction where a new stereocenter is created at the β-carbon, the approach of the nucleophile can be influenced by existing stereocenters in the molecule or by the reaction conditions, leading to the preferential formation of one diastereomer over another.
Enantioselective transformations focus on the formation of a single enantiomer of a chiral product from an achiral or racemic starting material. This is typically achieved through the use of chiral catalysts, which create a chiral environment around the substrate and favor one reaction pathway over the other.
A key area of research in this field is the enantioselective Michael addition . Chiral organocatalysts and chiral metal complexes have been successfully employed to catalyze the addition of various nucleophiles to enones with high enantioselectivity. For example, chiral secondary amines can activate the enone towards nucleophilic attack through the formation of a chiral iminium ion, directing the incoming nucleophile to one face of the molecule.
| Transformation Type | Key Feature | Common Approach |
| Stereoselective | Control of relative stereochemistry (diastereoselectivity) | Substrate control, reagent control |
| Enantioselective | Control of absolute stereochemistry (enantioselectivity) | Chiral catalysts (organocatalysts, metal complexes) |
Sophisticated Spectroscopic and Analytical Characterization of 3 4 Methoxyphenyl 2 Cyclohexen 1 One
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectra, offers the initial and most direct evidence for the compound's structure. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The ¹³C NMR spectrum complements this by showing the number of unique carbon atoms.
For 3-(4-Methoxyphenyl)-2-cyclohexen-1-one, the ¹H and ¹³C NMR data provide a clear fingerprint of the molecule. The aromatic protons of the methoxyphenyl group appear as distinct doublets, while the protons on the cyclohexenone ring exhibit characteristic multiplets. The methoxy (B1213986) group protons are identifiable as a sharp singlet.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| 2 | 6.43 | s | 125.7 |
| 3 | - | - | 159.9 |
| 4 | 2.53 | t | 36.9 |
| 5 | 2.15 | p | 22.8 |
| 6 | 2.76 | t | 29.7 |
| 1' | - | - | 129.5 |
| 2', 6' | 7.51 | d | 128.5 |
| 3', 5' | 6.94 | d | 114.1 |
| 4' | - | - | 161.4 |
| OCH₃ | 3.84 | s | 55.4 |
s = singlet, t = triplet, p = pentet, d = doublet
Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular puzzle.
COSY (Correlation Spectroscopy) would confirm proton-proton couplings, showing correlations between the adjacent aliphatic protons on the cyclohexenone ring (H-4 with H-5, and H-5 with H-6).
HSQC (Heteronuclear Single Quantum Coherence) would map each proton to its directly attached carbon atom, for instance, linking the proton signal at 3.84 ppm to the methoxy carbon at 55.4 ppm.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) connectivity. It would show correlations from the methoxy protons (3.84 ppm) to the aromatic carbon C-4' (161.4 ppm), and from the vinylic proton H-2 (6.43 ppm) to the carbonyl carbon C-1 (199.4 ppm) and the aromatic carbon C-1' (129.5 ppm), confirming the link between the two ring systems.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide through-space correlations, helping to define the molecule's preferred conformation. For example, it could show proximity between the vinylic H-2 proton and the ortho protons (H-2', H-6') of the phenyl ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in a compound.
The IR spectrum of this compound displays several characteristic absorption bands that correspond to its key functional groups. The most prominent is the strong absorption from the α,β-unsaturated ketone.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2936 | Medium | C-H (sp³) stretch |
| 1658 | Strong | C=O (α,β-unsaturated ketone) stretch |
| 1599 | Strong | C=C (aromatic and vinylic) stretch |
The strong band at 1658 cm⁻¹ is indicative of the conjugated carbonyl group, which is at a lower frequency than a typical saturated ketone due to resonance. The band at 1599 cm⁻¹ represents the overlapping stretching vibrations of the aromatic ring and the enone C=C double bond. The strong absorption at 1251 cm⁻¹ is characteristic of the aryl-alkyl ether linkage of the methoxy group.
Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While IR spectroscopy is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability. For this molecule, the symmetric stretching of the aromatic ring and the C=C double bond would be expected to produce strong signals in the Raman spectrum, often being more intense than their IR counterparts.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z).
For this compound (C₁₃H₁₄O₂), HRMS provides an exact mass measurement that confirms its molecular formula.
Table 3: High-Resolution Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄O₂ |
| Calculated Mass [M+H]⁺ | 203.1067 |
The experimentally measured mass is in excellent agreement with the calculated mass, confirming the elemental composition.
Analysis of the fragmentation pattern in the mass spectrum provides further structural evidence. Upon ionization, the molecular ion can undergo characteristic fragmentation. Plausible pathways for this compound would include the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 187, or the loss of a methoxy radical (•OCH₃). Another common fragmentation for such enone systems is the retro-Diels-Alder reaction within the cyclohexenone ring, leading to characteristic neutral losses and charged fragments.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. uobasrah.edu.iq This technique is particularly useful for compounds containing conjugated systems.
This compound possesses an extended conjugated π-system, which includes the methoxyphenyl ring and the enone moiety. This system is responsible for strong UV absorption. The principal absorption maximum (λ_max) is attributed to a π → π* electronic transition.
Table 4: UV-Vis Spectroscopic Data
| Solvent | λ_max (nm) |
|---|
The absorption maximum at 311 nm is characteristic of the extended conjugation present in the molecule, confirming the electronic nature of the chromophore.
Electronic Transitions and Chromophore Analysis
The electronic absorption spectrum of this compound is dictated by its distinct chromophoric system. A chromophore is a part of a molecule responsible for its color by absorbing light in the ultraviolet (UV) or visible region of the electromagnetic spectrum. The primary chromophore in this molecule is the α,β-unsaturated ketone system conjugated with the 4-methoxyphenyl (B3050149) group. This extended π-electron system is where the most significant electronic transitions occur.
The absorption of UV-visible radiation promotes electrons from a ground electronic state to a higher energy excited state. In this compound, two principal types of electronic transitions are expected: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. chemcoplus.co.jpuq.edu.au
π → π Transitions:* These are high-energy, high-intensity transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation between the phenyl ring, the enone double bond, and the carbonyl group significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). superchroma.com.tw This results in a bathochromic shift (a shift to a longer wavelength) of the main absorption band compared to non-conjugated systems. For α,β-unsaturated ketones, these transitions are typically strong (large molar absorptivity, ε) and are observed in the 220–250 nm range. sielc.com The presence of the electron-donating methoxy (-OCH₃) group on the phenyl ring is expected to cause a further shift to a longer wavelength.
n → π Transitions:* This type of transition involves the excitation of an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to a π* antibonding orbital of the carbonyl group. These transitions are typically of lower energy and much lower intensity (low molar absorptivity) compared to π → π* transitions because they are electronically "forbidden" by symmetry rules. ethernet.edu.et For simple enones, the n → π* transition appears as a weak absorption band at a longer wavelength, typically between 310 nm and 330 nm. sielc.com
The expected UV-Vis absorption data, based on the analysis of similar compounds like 2-cyclohexenone and various chalcones, are summarized in the table below. sielc.comdnacih.com
| Transition Type | Expected Wavelength (λmax) | Expected Intensity (Molar Absorptivity, ε) | Involved Orbitals |
| π → π | ~250 - 320 nm | High ( > 10,000 L mol⁻¹ cm⁻¹) | π (C=C, C=O, Phenyl) → π |
| n → π | ~320 - 350 nm | Low ( < 1,000 L mol⁻¹ cm⁻¹) | n (Oxygen lone pair) → π (C=O) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method relies on the diffraction of X-rays by the ordered array of atoms within a crystal lattice. The resulting diffraction pattern provides detailed information about the spatial arrangement of atoms, allowing for the precise measurement of bond lengths, bond angles, and torsional angles.
For this compound, a single-crystal X-ray diffraction analysis would provide definitive proof of its molecular structure in the solid state. Although specific crystallographic data for this compound are not available in the surveyed literature, analysis of closely related structures, such as 5-(4-benzyloxyphenyl)-3-(4-methoxyphenyl)-6-methylcyclohex-2-en-1-one, reveals key structural features. researchgate.net Such an analysis would confirm the relative stereochemistry and conformation of the cyclohexenone ring, which typically adopts a semi-planar or envelope conformation to minimize steric strain. researchgate.net
Furthermore, the crystallographic data would elucidate the planarity of the conjugated system and the dihedral angle between the plane of the cyclohexenone ring and the 4-methoxyphenyl substituent. Intermolecular interactions, such as hydrogen bonding or π-π stacking that govern the crystal packing, would also be identified.
A complete crystallographic study would yield a set of parameters, as exemplified in the hypothetical data table below, which are essential for a complete solid-state characterization.
| Crystallographic Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a complete description of the symmetry elements within the crystal. |
| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell, given in angstroms (Å). |
| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes, given in degrees (°). |
| Volume (V) | The volume of the unit cell, given in cubic angstroms (ų). |
| Z | The number of molecules per unit cell. |
| Calculated Density (ρ) | The density of the crystal as calculated from the crystallographic data. |
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is a fundamental technique for the separation, identification, and purification of components within a mixture. For a compound like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for assessing its purity and for its isolation from reaction mixtures or natural sources.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound is amenable to GC analysis. In GC, a gaseous mobile phase transports the sample through a stationary phase located in a column. chemcoplus.co.jp Separation is achieved based on the differential partitioning of the analyte between the two phases. A flame ionization detector (FID) is commonly used for organic compounds, providing high sensitivity. For purity assessment, a GC chromatogram would show a major peak corresponding to the target compound, with its area percentage representing the purity level.
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used chromatographic technique. It is particularly well-suited for compounds that may not be sufficiently volatile or stable for GC. For this compound, reverse-phase HPLC (RP-HPLC) would be the method of choice. sielc.com In this mode, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). nuph.edu.ua The compound's retention time would depend on its polarity and the specific mobile phase composition. Detection is typically performed using a UV-Vis detector, often a diode-array detector (DAD), which can monitor the absorbance at the λmax of the compound, providing both quantitative data and UV spectral information for peak identity confirmation. researchgate.net
The following table outlines proposed starting conditions for the chromatographic analysis of this compound.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | Capillary column (e.g., 30 m x 0.25 mm) with a non-polar or mid-polarity stationary phase (e.g., 5% Phenyl Polysiloxane) | Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase/Carrier Gas | Inert gas (e.g., Helium, Nitrogen) | Isocratic or gradient mixture of Acetonitrile and Water or Methanol and Water |
| Injector Temperature | ~250 °C | N/A |
| Oven Temperature Program | e.g., Start at 150 °C, ramp to 280 °C | Column oven set to a constant temperature, e.g., 30 °C |
| Detector | Flame Ionization Detector (FID) | UV-Vis Diode-Array Detector (DAD) set at the π → π* λmax |
| Flow Rate | ~1-2 mL/min | ~1.0 mL/min |
| Result | Retention Time (t R ), Peak Area (%) | Retention Time (t R ), Peak Area (%), UV Spectrum |
These chromatographic methods are essential for quality control, ensuring the identity and purity of synthesized this compound, and for its preparative isolation.
Theoretical and Computational Chemistry Approaches for 3 4 Methoxyphenyl 2 Cyclohexen 1 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For 3-(4-Methoxyphenyl)-2-cyclohexen-1-one, these calculations help elucidate its intrinsic electronic nature and behavior.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov By focusing on the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for molecules of this size. nih.govniscpr.res.in Calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine key electronic and energetic parameters. niscpr.res.inmdpi.comclinicsearchonline.org
Key insights from DFT studies include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are crucial indicators of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. For similar compounds, the HOMO-LUMO gap has been calculated to be around 2.96 eV to 3.75 eV, indicating significant charge transfer possibilities within the molecule. niscpr.res.innih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. clinicsearchonline.org These maps visualize the electron density distribution, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. clinicsearchonline.org For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and the methoxy (B1213986) group, indicating sites susceptible to electrophilic attack, while positive potentials would be located around the hydrogen atoms.
Table 1: Representative Electronic Properties Calculated by DFT for Similar Molecular Scaffolds
| Parameter | Description | Typical Calculated Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -2.8 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | ~3.0 to 4.5 eV |
| Dipole Moment (µ) | Measure of the net molecular polarity | ~4.0 to 5.0 Debye |
Note: These values are illustrative and derived from studies on structurally related chalcones and enones. Specific values for this compound would require a dedicated calculation.
Ab Initio Methods for Molecular Properties
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, are quantum calculations based directly on theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can provide highly accurate predictions of various molecular properties. For complex organic molecules, these methods are often used to benchmark results from DFT. For instance, the MP2 method is noted for its good performance in modeling furanoside ring conformations, which share some structural similarities with the cyclohexenone ring. frontiersin.org These methods can be employed to calculate optimized geometries, vibrational frequencies, and electronic properties with high precision.
Conformational Analysis and Energy Landscapes
The flexibility of the cyclohexenone ring and the rotation around the single bond connecting it to the methoxyphenyl group mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states that connect them on the potential energy surface (PES). byu.edubigchem.eu
Computational techniques can systematically explore the conformational space by varying key dihedral angles and calculating the corresponding energy. cwu.edu This process generates a potential energy landscape, revealing the most stable, low-energy structures that the molecule is likely to adopt. For the cyclohexenone ring, common conformations include half-chair, boat, and twist-boat forms. The analysis would also consider the relative orientation of the planar methoxyphenyl ring with respect to the cyclohexenone ring, identifying whether planar or twisted arrangements are energetically favored. Identifying the global minimum energy conformation is crucial, as it represents the most populated state of the molecule and is the structure from which most spectroscopic and reactivity predictions are made. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to interpret and validate experimental spectra. clinicsearchonline.org
For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating ¹H and ¹³C chemical shifts. nih.govnih.gov By computing the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing these calculated shifts with experimental data provides a rigorous check on the accuracy of the computed geometry and electronic structure. mdpi.comnih.gov
Similarly, theoretical Infrared (IR) spectra can be calculated by computing the vibrational frequencies of the molecule. mdpi.com After geometry optimization, a frequency calculation determines the normal modes of vibration. The resulting frequencies and their intensities can be plotted to create a theoretical IR spectrum. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculation. mdpi.com For this compound, key vibrational modes would include the C=O stretch of the ketone, the C=C stretches of the enone and aromatic ring, and the C-O-C stretches of the methoxy group.
Table 2: Comparison of Experimental vs. Theoretically Predicted Spectroscopic Data for a Related Chalcone (B49325) Structure
| Spectroscopic Parameter | Experimental Value | Calculated Value (DFT/B3LYP) |
| IR: ν(C=O) stretch | 1681 cm⁻¹ | 1572 cm⁻¹ (scaled) |
| IR: ν(C-O) stretch | 1235 cm⁻¹ | 1225 cm⁻¹ (scaled) |
| ¹H NMR: Aromatic H | 7.0 - 8.0 ppm | 7.1 - 8.2 ppm |
| ¹³C NMR: Carbonyl C | ~190 ppm | ~188 ppm |
Note: Data is illustrative, based on findings for (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one and demonstrates the typical agreement between experimental and computational results. niscpr.res.in
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating reaction mechanisms by identifying the transition states (TS) that connect reactants, intermediates, and products. smu.eduarxiv.org By calculating the energies of these stationary points on the potential energy surface, a complete energy profile for a proposed reaction pathway can be constructed. byu.edumdpi.com
For reactions involving this compound, such as its synthesis via Michael addition followed by aldol (B89426) condensation, or its subsequent functionalization, computational modeling can:
Identify Transition State Structures: Locate the highest energy point along the reaction coordinate.
Calculate Activation Energies (Ea): Determine the energy barrier for the reaction, which is related to the reaction rate.
Follow the Intrinsic Reaction Coordinate (IRC): Trace the minimum energy path from the transition state down to the reactants and products, confirming that the correct species are connected. smu.edu
These studies provide a molecule-level picture of bond-breaking and bond-forming processes, helping to rationalize observed product distributions and reaction kinetics. mdpi.com For instance, modeling could reveal why a particular reagent adds to a specific face of the molecule or why one reaction pathway is favored over another.
Applications of 3 4 Methoxyphenyl 2 Cyclohexen 1 One in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block
The utility of 3-(4-methoxyphenyl)-2-cyclohexen-1-one as a versatile synthetic building block stems from the array of reactive sites within its structure. The α,β-unsaturated ketone moiety is particularly significant, as it can undergo a variety of transformations.
Key reactions that underscore its versatility include:
Michael Addition: The electrophilic β-carbon of the cyclohexenone ring is susceptible to nucleophilic attack in what is known as a Michael addition or conjugate addition. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction is a powerful tool for carbon-carbon bond formation, allowing for the introduction of a wide range of substituents. The general mechanism involves the addition of a nucleophile to the β-carbon, leading to the formation of an enolate intermediate, which is subsequently protonated. libretexts.org
Robinson Annulation: This classic ring-forming reaction combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a new six-membered ring. wikipedia.orglibretexts.orgmasterorganicchemistry.com this compound can act as the Michael acceptor, reacting with an enolate to form a 1,5-diketone, which then cyclizes to yield a fused bicyclic system. libretexts.orgmasterorganicchemistry.com This method is instrumental in the synthesis of steroids and other polycyclic natural products. wikipedia.orglibretexts.org
1,2-Addition to the Carbonyl Group: The carbonyl carbon can also be targeted by nucleophiles, such as Grignard reagents or organolithium compounds, in a 1,2-addition reaction. This provides a route to tertiary alcohols and allows for further functionalization at this position.
The methoxyphenyl group also influences the reactivity of the molecule. The methoxy (B1213986) group is an electron-donating group, which can affect the electron density of the aromatic ring and the conjugated system. This substituent can be chemically modified, for example, through demethylation to a phenol (B47542), which can then participate in a range of other reactions.
A variety of synthetic transformations can be applied to cyclohexenone derivatives, as shown in the table below.
| Reaction Type | Reagents and Conditions | Product Type |
| Michael Addition | Nucleophile (e.g., enolate, organocuprate), Base | β-Substituted cyclohexanone (B45756) |
| Robinson Annulation | Enolate of a ketone, Base | Fused bicyclic α,β-unsaturated ketone |
| 1,2-Addition | Organometallic reagent (e.g., Grignard, organolithium) | Tertiary alcohol |
| Catalytic Hydrogenation | H₂, Metal catalyst (e.g., Pd/C) | 3-(4-Methoxyphenyl)cyclohexanone (B8770155) |
| Epoxidation | Peroxy acid (e.g., m-CPBA) | Epoxide |
Precursor for the Synthesis of Complex Organic Molecules
The varied reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of complex organic molecules, including natural products and their analogues. The cyclohexenone core is a common structural motif in many biologically active compounds.
For instance, the synthesis of fused heterocyclic compounds is an area where this building block could be applied. nih.govnih.gov By introducing appropriate functional groups through reactions like the Michael addition, subsequent cyclization reactions can be orchestrated to form heterocyclic rings fused to the cyclohexene (B86901) core.
While specific total syntheses employing this compound are not extensively documented in readily available literature, the synthesis of the isomeric compound, 2-(4-methoxyphenyl)-2-cyclohexen-1-one, has been reported via a Suzuki coupling reaction. orgsyn.org This highlights the feasibility of incorporating the methoxyphenylcyclohexenone scaffold into more complex structures using modern cross-coupling methodologies.
Intermediate in the Development of Novel Organic Materials
The structural features of this compound also suggest its potential as an intermediate in the creation of novel organic materials. The combination of a rigid phenyl ring and a semi-flexible cyclohexene ring can be a desirable characteristic in the design of liquid crystals and polymers.
Liquid Crystals: The methoxyphenyl group is a common component in liquid crystalline molecules. rsc.orgwhiterose.ac.uk By functionalizing the cyclohexenone ring and attaching other mesogenic (liquid crystal-forming) units, it is conceivable to synthesize new liquid crystalline materials with specific phase behaviors and optical properties. colorado.edugreyhoundchrom.comajchem-a.com
Polymers: The double bond in the cyclohexene ring can potentially participate in polymerization reactions. Furthermore, the carbonyl group and the aromatic ring can be modified to introduce polymerizable functionalities, allowing for the incorporation of this structural unit into polymer backbones or as pendant groups. nih.gov This could lead to the development of polymers with tailored thermal, mechanical, and optical properties.
Chiral Pool Reagent and Auxiliary Applications
Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is of paramount importance in modern chemistry, particularly in the pharmaceutical industry. cardiff.ac.uk Chiral auxiliaries are compounds that can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comsigmaaldrich.com
While this compound itself is achiral, it can be a substrate for asymmetric transformations. For example, enantioselective Michael additions to cyclohexenones are well-established methods for creating stereocenters. wikipedia.org Furthermore, the carbonyl group can be reduced asymmetrically to produce a chiral alcohol.
This chiral derivative of this compound could then potentially be used as a chiral building block or a chiral auxiliary in other reactions. scielo.org.mx The defined stereochemistry of the hydroxyl group could influence the facial selectivity of subsequent reactions on the cyclohexene ring. Although specific applications of this compound as a chiral pool reagent or auxiliary are not prominently reported, its structure provides a foundation for the development of new chiral methodologies.
Future Prospects and Emerging Research Directions for 3 4 Methoxyphenyl 2 Cyclohexen 1 One Chemistry
Innovations in Catalytic Transformations
The core structure of 3-(4-methoxyphenyl)-2-cyclohexen-1-one, featuring an α,β-unsaturated ketone, is an ideal substrate for a multitude of catalytic transformations. Future research will increasingly focus on the development and application of novel catalytic systems to achieve highly selective and efficient modifications of this scaffold.
A primary area of innovation lies in asymmetric catalysis , which is crucial for producing enantiomerically pure compounds, a common requirement for pharmaceutical applications. Organocatalysis, for example, offers a powerful metal-free approach. Chiral amines and phosphoric acids can be employed to catalyze stereoselective conjugate additions to the cyclohexenone ring, allowing for the introduction of a wide range of substituents at the β-position with high enantiomeric excess. researchgate.netresearchgate.net Similarly, transition metal catalysis, particularly with iridium, rhodium, and copper complexes paired with chiral ligands, will continue to be a major focus. vapourtec.comresearchgate.net These systems are pivotal for reactions such as asymmetric hydrogenation of the double bond or enantioselective 1,4-conjugate additions of organometallic reagents. vapourtec.combeilstein-journals.orgmdpi.com The development of catalysts that can operate under mild conditions with low catalyst loadings will be a key trend.
Another significant direction is the use of phosphine-catalyzed annulation reactions . These methods can construct complex polycyclic systems from simple precursors. For instance, a [4+2] annulation strategy could utilize this compound as a building block to create highly functionalized cyclohexene-fused frameworks. nih.gov The ability to control regioselectivity by simply tuning the phosphine (B1218219) catalyst offers a sophisticated tool for synthetic chemists. nih.gov
Furthermore, hydrogen borrowing catalysis represents a green and efficient method for forming C-C bonds. vapourtec.combeilstein-journals.org This strategy, often employing iridium catalysts, enables the alkylation of the cyclohexenone core using alcohols as alkylating agents, with water being the only byproduct. vapourtec.com This approach avoids the need for pre-functionalized starting materials and harsh reagents, aligning with the principles of sustainable chemistry.
The table below summarizes key innovative catalytic transformations and their potential applications to the this compound scaffold.
| Catalytic Transformation | Catalyst Type | Potential Application on the Scaffold | Expected Outcome |
| Asymmetric Conjugate Addition | Chiral Organocatalysts (e.g., BINOL-derived acids) | Addition of nucleophiles to the C4 position | Enantiomerically enriched β-substituted cyclohexanones researchgate.net |
| Asymmetric Hydrogenation | Chiral Iridium or Rhodium Complexes | Reduction of the C=C double bond | Chiral 3-(4-methoxyphenyl)cyclohexanone (B8770155) researchgate.netbeilstein-journals.org |
| Hydrogen Borrowing Annulation | Iridium(I) with Chiral Ligands | Reaction with diols to form fused rings | Enantioenriched polycyclic structures vapourtec.combeilstein-journals.org |
| [4+2] Annulation | Phosphine Catalysts (e.g., HMPT, PPh₃) | Reaction with allenoates | Highly functionalized, complex cyclohexene (B86901) derivatives nih.gov |
| Photocatalytic Oxidation | Titanium Dioxide-based Photocatalysts | Allylic oxidation of the cyclohexene ring | Introduction of hydroxyl or further carbonyl groups nih.gov |
Integration with Automated Synthesis and Flow Chemistry
The synthesis and modification of this compound and its derivatives are primed for integration with modern automation and continuous-flow technologies. These approaches offer substantial advantages over traditional batch chemistry, including enhanced safety, reproducibility, scalability, and the potential for rapid library synthesis. seqens.comnih.gov
Flow chemistry , where reagents are continuously pumped through a reactor, provides precise control over reaction parameters such as temperature, pressure, and mixing. seqens.com This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. The synthesis of chalcones, which are acyclic precursors to cyclohexenones, has been successfully adapted to flow systems, demonstrating the feasibility of applying this technology to the Robinson annulation required to form the this compound core. nih.gov Furthermore, subsequent functionalization steps, such as hydrogenations or oxidations, can be performed in-line by connecting multiple reactor modules, creating a fully continuous process from simple starting materials to a complex final product. thieme-connect.com The continuous-flow synthesis of the pharmaceutical Tramadol, which shares a methoxyphenyl-substituted cyclohexane (B81311) core, highlights the industrial potential of this technology for related structures. researchgate.netvapourtec.comthieme-connect.com
Automated synthesis platforms , often incorporating robotic liquid handlers and programmable reaction software, can accelerate the exploration of chemical space around the this compound scaffold. beilstein-journals.org By automating the setup, monitoring, and workup of numerous reactions in parallel, researchers can rapidly generate large libraries of derivatives. This is particularly valuable for structure-activity relationship (SAR) studies in drug discovery.
The combination of automated synthesis with high-throughput screening (HTS) creates a powerful discovery engine. nih.govcuanschutz.edu Libraries of compounds derived from this compound can be rapidly screened for biological activity using a variety of automated biophysical, biochemical, and cell-based assays. enamine.net This synergy allows for the efficient identification of "hit" compounds that can then be further optimized. The integration of these technologies will not only accelerate the pace of research but also enable the exploration of more complex and diverse chemical structures.
| Technology | Key Advantages | Application to this compound Chemistry |
| Flow Chemistry | Enhanced safety, precise control, scalability, process intensification. nih.govseqens.com | Continuous production of the core structure and its derivatives; in-line purification. nih.govthieme-connect.com |
| Automated Synthesis | High throughput, reproducibility, rapid library generation. beilstein-journals.org | Parallel synthesis of a diverse library of derivatives for SAR studies. |
| High-Throughput Screening (HTS) | Rapid screening of large compound libraries, hit identification. nih.govenamine.net | Efficiently testing derivatives for biological activity (e.g., anticancer, anti-inflammatory). |
Exploration of Novel Methodologies for Derivatization
Beyond established transformations, future research will delve into novel methodologies to derivatize the this compound skeleton, unlocking new chemical space and potential applications.
One promising avenue is the use of olefin metathesis . If a derivative of the core structure contains an additional alkene moiety, cross-metathesis with other olefins can be employed to forge new C-C bonds and create complex hybrid molecules. This strategy has been used to synthesize hybrids of chalcones and natural products like eugenol, demonstrating its potential for creating novel bioactive compounds.
The development of cascade or domino reactions will also be a major focus. These reactions involve a sequence of intramolecular or intermolecular transformations that occur in a single pot, rapidly building molecular complexity from simple starting materials. An organocatalytic cascade involving a Michael addition followed by an intramolecular aldol (B89426) reaction and dehydration is a classic method to form cyclohexenone rings, and novel variations of this process will continue to be explored. researchgate.net
Furthermore, the strategic use of bioisosteric replacement will be important in medicinal chemistry applications. This involves substituting parts of the molecule with other chemical groups that have similar physical or chemical properties, with the aim of improving the compound's biological activity, metabolic stability, or pharmacokinetic profile. For example, the methoxy (B1213986) group on the phenyl ring could be replaced with other electron-donating groups, halogens, or small heterocyclic rings to fine-tune the electronic properties and interactions with biological targets.
Finally, the application of photochemistry and electrochemistry in flow reactors offers new possibilities for selective functionalization. nih.gov These energy sources can enable unique transformations that are often difficult to achieve with traditional thermal methods, such as selective C-H functionalization or novel cycloadditions.
Q & A
Q. What are the established synthetic routes for 3-(4-Methoxyphenyl)-2-cyclohexen-1-one, and how are key intermediates purified?
The compound is synthesized via a two-step process:
Preparation of 2-Iodo-2-cyclohexen-1-one : Cyclohexenone is iodinated using iodine and mercuric oxide in dichloromethane. The reaction is slightly exothermic, requiring controlled temperature (0–5°C).
Suzuki Coupling : The iodo intermediate reacts with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ as a catalyst in a THF/Na₂CO₃ solution. Insoluble by-products (e.g., Hg residues) may form, but hot filtration or chromatography (silica gel, hexane/ethyl acetate) optimizes yield .
Key Tip: Monitor reaction progress via TLC and confirm purity using combustion analysis .
Q. How is the structure of this compound confirmed experimentally?
- 1H NMR Analysis : Peaks at δ 7.20–7.40 (aromatic protons), δ 3.80 (methoxy group), and δ 6.20–6.60 (cyclohexenone protons) confirm substitution patterns .
- Crystallography : While not explicitly reported for this compound, SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule crystallography to resolve structural ambiguities .
Advanced Research Questions
Q. How can low yields in the Suzuki coupling step be addressed, and what factors influence reaction efficiency?
Low yields often arise from:
- Catalyst Deactivation : Ensure anhydrous conditions and degassed solvents to prevent Pd catalyst oxidation.
- By-product Formation : Use chromatography (over hot filtration) to remove polymeric by-products. Optimize solvent polarity (e.g., toluene/ethanol mixtures) to improve coupling efficiency .
- Substrate Stoichiometry : A 10% excess of 4-methoxyphenylboronic acid drives the reaction to completion .
Q. What challenges arise in controlling stereochemistry during β-arylation reactions to form this compound?
Palladium-catalyzed β-arylation of 2-cyclohexen-1-one with 4-iodoanisole produces a ketone intermediate, which upon oximation yields a 1:1 E/Z isomer mixture. Challenges include:
- Isomer Separation : Use preparative HPLC or chiral stationary phases for resolution.
- Mechanistic Insight : DFT calculations can model transition states to predict regioselectivity and optimize ligand choice (e.g., bulky phosphines) .
Q. How does this compound react with dienophiles like maleic anhydride, and how are adducts characterized?
The cyclohexenone moiety undergoes Diels-Alder reactions with dienophiles. For maleic anhydride:
- Reaction Conditions : Heat under reflux in aprotic solvents (e.g., toluene).
- Adduct Characterization : Use FT-IR to confirm anhydride ring-opening (C=O stretch at ~1850 cm⁻¹) and X-ray diffraction to resolve cycloadduct geometry .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks) during synthesis?
- Impurity Identification : Compare experimental NMR with computational predictions (e.g., ACD/Labs or Gaussian).
- Side Reaction Analysis : Trace by-products via GC-MS. For example, over-iodination or oxidation products may appear as minor peaks .
- Cross-Validation : Combine LC-MS and HRMS to confirm molecular ion consistency .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
